Homoplantaginin

Vue d'ensemble

Description

La Homoplantaginine est un glycoside de flavonoïde dérivé du Salvia plebeia R. Br., une plante médicinale traditionnelle chinoise. Elle a suscité un intérêt considérable en raison de ses puissantes propriétés anti-inflammatoires et antioxydantes. Ce composé s'est avéré prometteur pour la protection des cellules endothéliales vasculaires et l'inhibition de l'athérosclérose .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La Homoplantaginine peut être synthétisée par diverses réactions chimiques impliquant des glycosides de flavonoïdes. Les voies de synthèse spécifiques et les conditions de réaction sont souvent propriétaires et détaillées dans la littérature chimique spécialisée.

Méthodes de Production Industrielle : La production industrielle de Homoplantaginine implique généralement l'extraction du Salvia plebeia R. Br. Ce processus comprend l'extraction par solvant, la purification et la cristallisation pour obtenir de la Homoplantaginine de haute pureté .

Analyse Des Réactions Chimiques

Types de Réactions : La Homoplantaginine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent produire des formes réduites du composé.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Divers réactifs peuvent être utilisés en fonction de la substitution souhaitée, notamment les halogènes et les agents alkylants.

Principaux Produits Formés :

4. Applications de la Recherche Scientifique

La Homoplantaginine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier les glycosides de flavonoïdes et leurs réactions.

Biologie : Investigée pour ses effets protecteurs sur les cellules endothéliales vasculaires et son rôle dans l'inhibition de l'athérosclérose.

Médecine : Explorée pour son potentiel dans le traitement des maladies inflammatoires et des affections liées au stress oxydatif.

Industrie : Utilisée dans le développement de produits antioxydants et anti-inflammatoires

5. Mécanisme d'Action

La Homoplantaginine exerce ses effets par le biais de plusieurs cibles et voies moléculaires :

Voie Nrf2 : Active la voie de signalisation antioxydante Nrf2, conduisant à une expression accrue de protéines antioxydantes telles que HO-1.

Voie NF-κB : Inhibe la translocation nucléaire de NF-κB, réduisant l'inflammation et le stress oxydatif.

Canal SOCE : Bloque le canal d'entrée du calcium dépendant du stockage, réduisant la concentration en calcium et le stress du réticulum endoplasmique

Applications De Recherche Scientifique

Pharmacological Properties

Homoplantaginin exhibits several pharmacological effects that contribute to its potential therapeutic applications:

- Anti-inflammatory Activity : this compound has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This property is crucial in conditions characterized by inflammation, such as atherosclerosis .

- Antioxidant Effects : The compound enhances the antioxidant response by activating the Nrf2 signaling pathway, which is vital for cellular defense against oxidative stress. This mechanism has been observed in studies involving endothelial cells exposed to oxidized low-density lipoprotein (oxLDL) .

- Vascular Protection : Research indicates that this compound protects vascular endothelial cells from damage induced by high glucose levels, which is significant for managing diabetes-related vascular complications .

Case Study 1: Atherosclerosis Inhibition

A study evaluated the effect of this compound on oxLDL-induced endothelial cell injury and atherosclerosis in apoE-/- mice. The results demonstrated that this compound significantly reduced apoptosis and inflammatory markers (ICAM-1 and VCAM-1) while promoting Nrf2 nuclear translocation, thereby inhibiting atherosclerosis progression .

Case Study 2: High Glucose-Induced Endothelial Dysfunction

In another study, this compound was tested on human umbilical vein endothelial cells (HUVECs) subjected to high glucose conditions. The findings revealed that this compound alleviated endothelial dysfunction by promoting autophagy through the AMPK/TFEB pathway, thus providing a potential therapeutic approach for diabetes-related vascular issues .

Biochemical Analysis

This compound interacts with various biomolecules, influencing several biochemical pathways:

Mécanisme D'action

Homoplantaginin exerts its effects through several molecular targets and pathways:

Nrf2 Pathway: Activates the Nrf2 anti-oxidation signal pathway, leading to increased expression of antioxidant proteins such as HO-1.

NF-κB Pathway: Inhibits the nuclear translocation of NF-κB, reducing inflammation and oxidative stress.

SOCE Channel: Blocks the store-operated calcium entry channel, reducing calcium concentration and endoplasmic reticulum stress

Comparaison Avec Des Composés Similaires

La Homoplantaginine est unique parmi les glycosides de flavonoïdes en raison de sa structure moléculaire spécifique et de ses puissantes activités biologiques. Les composés similaires comprennent :

Dihydrohomoplantaginine : Un autre glycoside de flavonoïde du Salvia plebeia R. Br. présentant des effets protecteurs similaires sur les cellules endothéliales vasculaires.

Hespéridine : Un flavonoïde aux propriétés antioxydantes.

Naringénine : Connue pour ses effets anti-inflammatoires.

Ériodictyol : Présente à la fois des activités antioxydantes et anti-inflammatoires

La Homoplantaginine se distingue par son activation double de la voie Nrf2 et son inhibition de la voie NF-κB, ce qui en fait un candidat prometteur pour de futures recherches et développements thérapeutiques.

Activité Biologique

Homoplantaginin is a flavonoid glycoside primarily extracted from Salvia plebeia and other Salvia species. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. This article synthesizes current research findings on the biological activity of this compound, providing detailed insights into its mechanisms and potential therapeutic applications.

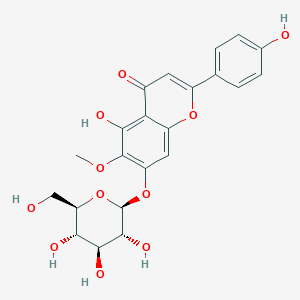

Chemical Structure and Properties

This compound is classified as a flavonoid glycoside, with the molecular formula and a molecular weight of 462.41 g/mol. Its structure includes a flavonoid backbone with glycosidic linkages that contribute to its solubility and bioactivity.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals and enhance superoxide dismutase (SOD) activity, thereby reducing cellular damage caused by oxidative stress .

2. Anti-inflammatory Effects

Research indicates that this compound possesses potent anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production in macrophages, which is a critical mediator in inflammatory responses. The compound effectively reduces the expression of inducible nitric oxide synthase (iNOS), thereby mitigating inflammation .

Table 1: Anti-inflammatory Activity of this compound

| Study | Cell Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Tan et al. (2018) | RAW 264.7 Macrophages | 5.2 | Inhibition of NO production |

| Gu et al. (2016) | Hepatocytes | Not specified | Reduction of TNF-α and IL-6 levels |

3. Hepatoprotective Effects

This compound has demonstrated protective effects against hepatocyte injury, particularly in models of liver damage induced by toxic agents. It promotes cell viability and reduces apoptosis in liver cells, suggesting its potential as a therapeutic agent for liver diseases .

4. Neuroprotective Properties

Recent studies highlight the neuroprotective effects of this compound against conditions such as Alzheimer's disease (AD). It has been shown to reduce levels of total-tau protein and inflammatory cytokines in cerebrospinal fluid, indicating its role in mitigating neuroinflammation associated with neurodegenerative diseases .

Table 2: Neuroprotective Effects of this compound

| Study | Model | Outcome |

|---|---|---|

| ResearchGate (2022) | AD Mouse Model | Decreased tau protein levels |

| FASEB Journal (2024) | High glucose-induced endothelial cells | Inhibition of apoptosis |

5. Cardiovascular Benefits

This compound has been reported to alleviate high glucose-induced vascular injury by activating the Nrf2 pathway, which plays a vital role in cellular defense mechanisms against oxidative stress . This suggests potential applications in managing diabetes-related cardiovascular complications.

Case Studies

- Protective Effects on Hepatocytes : A study demonstrated that this compound treatment significantly reduced liver enzyme levels in a rat model of acetaminophen-induced liver injury, indicating its hepatoprotective capabilities .

- Alzheimer's Disease Model : In a controlled trial involving moderate AD patients, administration of this compound resulted in improved cognitive scores compared to control groups, alongside reduced inflammatory biomarkers .

Propriétés

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-21-14(32-22-20(29)19(28)17(26)15(8-23)33-22)7-13-16(18(21)27)11(25)6-12(31-13)9-2-4-10(24)5-3-9/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLAFEGUXXHIFT-IWLDQSELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415733 | |

| Record name | Homoplantaginin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17680-84-1 | |

| Record name | Homoplantaginin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoplantaginin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoplantaginin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOPLANTAGININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/396COT90TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.